Cas no 20532-28-9 (benzothiophen-5-amine)

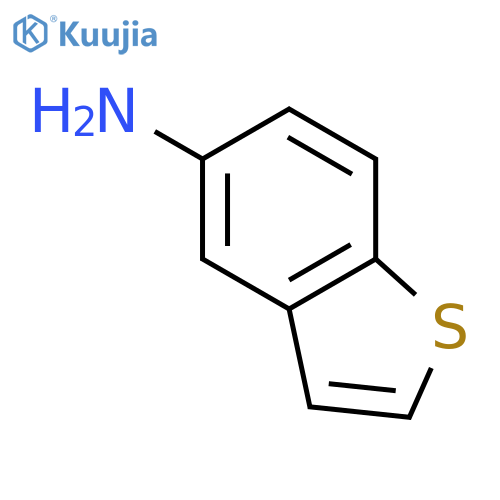

benzothiophen-5-amine structure

商品名:benzothiophen-5-amine

benzothiophen-5-amine 化学的及び物理的性質

名前と識別子

-

- Benzo[b]thiophen-5-amine

- 5-Aminobenzothiophen

- 1-BENZOTHIEN-5-YLAMINE HYDROCHLORIDE

- 1-Benzothiophen-5-amine

- Benzo[b]thiophen-5-ylamine

- 1-benzothien-5-ylamine

- 5-aminobenzothiophene

- F0817-0001

- 5-Aminobenzo[b]thiophene

- benzothiophen-5-amine

- 5-Aminothionaphthene

- NSC148327

- 5-amino-benzo[b]thiophene

- benzo[b]thiophene-5-ylamine

- ZUPYTANKWDPRDP-UHFFFAOYSA-N

- SBB086658

- BBL102862

- STL556670

- VT20317

- RP01626

- SDCCGMLS

- BL000834

- CHEMBL5185383

- AMY14613

- SDCCGMLS-0066058.P001

- DTXSID40302075

- MFCD04115381

- EN300-35142

- NSC-148327

- Z119989090

- SY025228

- 20532-28-9

- PS-5246

- benzothiophen-5-amine;5-Aminobenzo[b]thiophene

- CS-W005352

- SCHEMBL760406

- AKOS000122086

- CHEBI:194610

- A814657

- AC-5191

- W-206529

- FT-0600556

- DB-006948

- A1H0G

-

- MDL: MFCD04115381

- インチ: 1S/C8H7NS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2

- InChIKey: ZUPYTANKWDPRDP-UHFFFAOYSA-N

- ほほえんだ: S1C([H])=C([H])C2C([H])=C(C([H])=C([H])C1=2)N([H])[H]

計算された属性

- せいみつぶんしりょう: 149.03000

- どういたいしつりょう: 149.03

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 54.3

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: はくしょくけっしょう

- 密度みつど: 1.294

- ゆうかいてん: 72-75 ºC

- ふってん: 369.5°C at 760 mmHg

- フラッシュポイント: 143.2 °C

- 屈折率: 1.514

- PSA: 54.26000

- LogP: 3.06470

benzothiophen-5-amine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険カテゴリコード: 22

- セキュリティの説明: S24/25

-

危険物標識:

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

- セキュリティ用語:S24/25

benzothiophen-5-amine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

benzothiophen-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-35142-0.1g |

1-benzothiophen-5-amine |

20532-28-9 | 95.0% | 0.1g |

$19.0 | 2025-03-18 | |

| Enamine | EN300-35142-0.05g |

1-benzothiophen-5-amine |

20532-28-9 | 95.0% | 0.05g |

$19.0 | 2025-03-18 | |

| Alichem | A169005512-5g |

Benzo[b]thiophen-5-amine |

20532-28-9 | 95% | 5g |

$254.40 | 2023-09-02 | |

| Life Chemicals | F0817-0001-2.5g |

1-benzothiophen-5-amine |

20532-28-9 | 95%+ | 2.5g |

$119.0 | 2023-05-18 | |

| eNovation Chemicals LLC | Y1053346-5G |

benzothiophen-5-amine |

20532-28-9 | 97% | 5g |

$180 | 2024-07-21 | |

| Life Chemicals | F0817-0001-0.25g |

1-benzothiophen-5-amine |

20532-28-9 | 95%+ | 0.25g |

$50.0 | 2023-05-18 | |

| Life Chemicals | F0817-0001-10g |

1-benzothiophen-5-amine |

20532-28-9 | 95%+ | 10g |

$405.0 | 2023-05-18 | |

| Enamine | EN300-36408-2.5g |

1-benzothiophen-5-amine |

20532-28-9 | 2.5g |

$147.0 | 2023-02-13 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN631-50mg |

benzothiophen-5-amine |

20532-28-9 | 95% | 50mg |

69.0CNY | 2021-07-12 | |

| Life Chemicals | F0817-0001-5g |

1-benzothiophen-5-amine |

20532-28-9 | 95%+ | 5g |

$210.0 | 2023-05-18 |

benzothiophen-5-amine 関連文献

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

20532-28-9 (benzothiophen-5-amine) 関連製品

- 95-15-8(Thianaftene)

- 5339-33-3(6-AminobenzoBthiophene)

- 17402-83-4(1-benzothiophen-4-amine)

- 7428-91-3(2-Dibenzothiophenamine)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20532-28-9)benzothiophen-5-amine

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):208.0/346.0/759.0